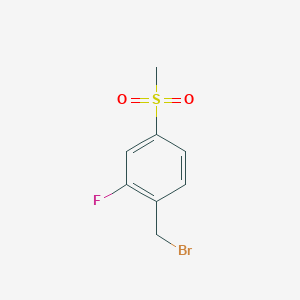

2-Fluoro-4-(methylsulfonyl)benzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-4-(methylsulfonyl)benzyl bromide, also known as 1-(Bromomethyl)-2-fluoro-4-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H8BrFO2S . It has a molecular weight of 267.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

Fluoroalkylative Aryl Migration

One of the notable applications of compounds related to 2-Fluoro-4-(methylsulfonyl)benzyl bromide is in the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides. The use of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors demonstrates their potential in silver-catalyzed cascade reactions. This synthetic application highlights the compound's utility in creating complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals (Zhengbiao He et al., 2015).

Synthesis of Spiro Sultams

Research has explored novel methods for constructing spiro sultams, showcasing the compound's application in the synthesis of complex structures like (11S,12R, 14R)-2-fluoro-14-methyl-11-(methylethyl)spiro[4H-benzo[e]-1, 2-thiazine-3,2'-cyclohexane]-1,1-dione. This process involved o-methyl lithiation followed by various chemical reactions, indicating the compound's role in facilitating electrophilic asymmetric fluorination (Z. Liu et al., 2000).

Practical Synthesis of Sulfone and Sulfonamide Derivatives

The practical syntheses of derivatives like 4‐fluoro‐2‐(methylthio)benzylamine and the corresponding 2‐methylsulfonyl analogs have been reported. These syntheses illustrate the compound's application in generating regioselectively introduced methylthio moieties, further functionalized to sulfones and sulfonamides. Such derivatives are crucial intermediates in pharmaceutical synthesis and materials science (D. Perlow et al., 2007).

SuFEx Clickable Reagent Development

The development of new reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) for sulfur(vi) fluoride exchange (SuFEx) click chemistry represents another innovative application. Such reagents enable the regioselective synthesis of functionalized isoxazoles, enriching the toolkit for creating sulfonyl fluoride-containing molecules. This is significant for pharmaceutical research where such motifs are increasingly explored (Jing Leng & Hua-Li Qin, 2018).

Intermolecular Fluorosulfonylation

A novel application in organic synthesis is the Pd-catalyzed intermolecular fluorosulfonylation of styrenes, demonstrating wide functional-group tolerance. This reaction pathway, distinct from traditional fluorination reactions, highlights the role of high-valent Pd species in forming C-F bonds, crucial for developing fluorinated sulfones (Zheliang Yuan et al., 2015).

Safety and Hazards

2-Fluoro-4-(methylsulfonyl)benzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

特性

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIXMRMYVLKFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide](/img/structure/B2918330.png)

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2918340.png)

![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2918343.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)